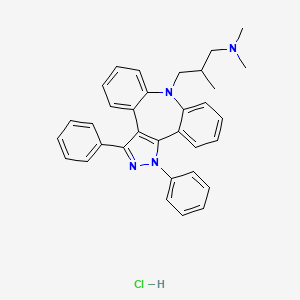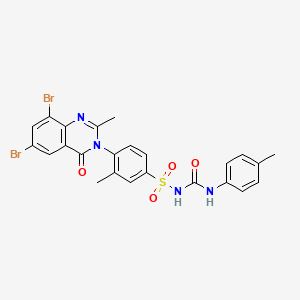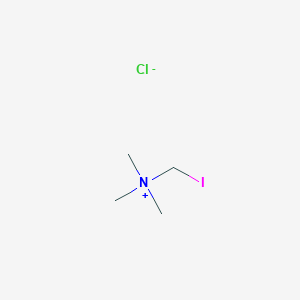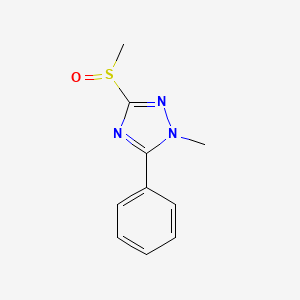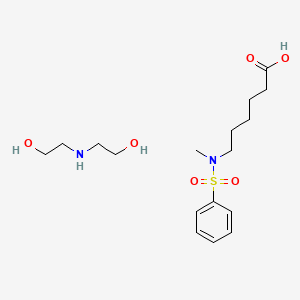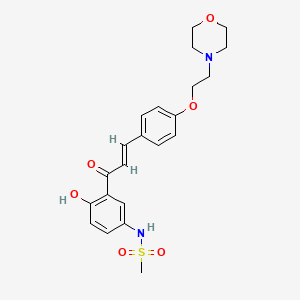
N-(4-Hydroxy-3-(3-(4-(2-(morpholin-4-yl)ethoxy)phenyl)-1-oxovinyl)phenyl)methanesulphonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE is a complex organic compound with a variety of potential applications in scientific research and industry. This compound is characterized by its unique structure, which includes a morpholine ring, a hydroxy group, and a methanesulfonamide group. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
The synthesis of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE typically involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. One common synthetic route involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 4-(2-morpholinoethoxy)aniline to form an intermediate Schiff base. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with methanesulfonyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE undergoes a variety of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .
Comparación Con Compuestos Similares
N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE can be compared to other similar compounds, such as:
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects.
Morpholine-containing compounds: These compounds are commonly found in pharmaceuticals and biologically active molecules due to their ability to interact with various biological targets.
The uniqueness of N-[4-HYDROXY-3-[3-[4-[2-(MORPHOLIN-4-YL)ETHOXY]PHENYL]-1-OXOVINYL]PHENYL]METHANESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
94094-53-8 |
|---|---|
Fórmula molecular |
C22H26N2O6S |
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
N-[4-hydroxy-3-[(E)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-enoyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C22H26N2O6S/c1-31(27,28)23-18-5-9-22(26)20(16-18)21(25)8-4-17-2-6-19(7-3-17)30-15-12-24-10-13-29-14-11-24/h2-9,16,23,26H,10-15H2,1H3/b8-4+ |
Clave InChI |
PEAPXDSTUDYYML-XBXARRHUSA-N |
SMILES isomérico |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3 |
SMILES canónico |
CS(=O)(=O)NC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


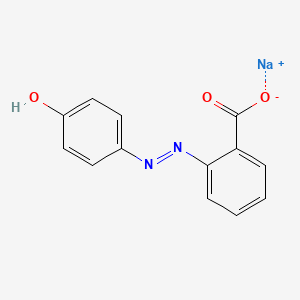

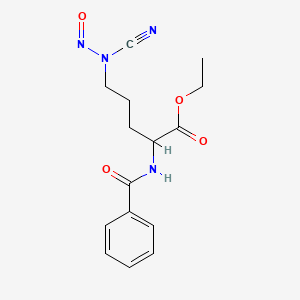
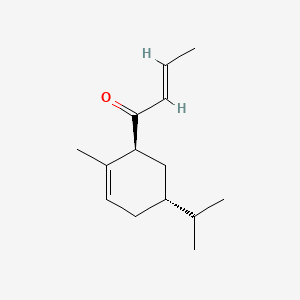
![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)




